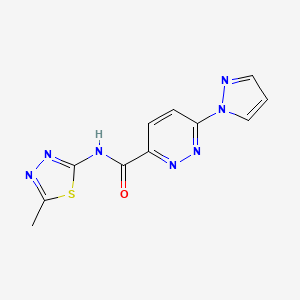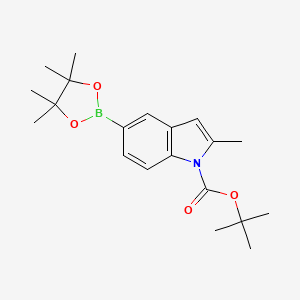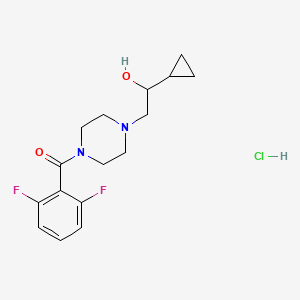![molecular formula C18H18N2O3S2 B2725085 2-(4-(ethylsulfonyl)phenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 942009-11-2](/img/structure/B2725085.png)
2-(4-(ethylsulfonyl)phenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-(ethylsulfonyl)phenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that has various applications in medicinal chemistry . The compound also contains an ethylsulfonyl group and an acetamide group, which are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, an ethylsulfonyl group, and an acetamide group. The thiazole ring is a five-membered ring containing one sulfur atom and one nitrogen atom . The ethylsulfonyl group consists of a sulfur atom bonded to two oxygen atoms and an ethyl group, and the acetamide group consists of a carbonyl group (C=O) bonded to an amine group (NH2) .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole ring, the ethylsulfonyl group, and the acetamide group. The thiazole ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions . The ethylsulfonyl group and the acetamide group can act as leaving groups in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar sulfonyl and acetamide groups might make the compound soluble in polar solvents . The compound might also exhibit strong absorption in the UV-visible spectrum due to the presence of the conjugated system in the thiazole ring .Aplicaciones Científicas De Investigación
Glutaminase Inhibition for Cancer Therapy
Research has shown the potential of analogs similar to 2-(4-(ethylsulfonyl)phenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide in inhibiting glutaminase, an enzyme critical for cancer cell metabolism. Studies focusing on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural similarities, highlighted their role in attenuating the growth of human lymphoma B cells both in vitro and in vivo due to their glutaminase inhibition properties (Shukla et al., 2012).
Antimicrobial Applications
Several studies have synthesized and evaluated compounds incorporating sulfonamide moieties for their antimicrobial efficacy. For instance, novel thiazole, pyridone, pyrazole, and chromene derivatives bearing a sulfonamide group have been synthesized, showing promising antibacterial and antifungal activities (Darwish et al., 2014).
Antitumor Activity
Derivatives of this compound have been investigated for their antitumor activities. Compounds bearing different heterocyclic rings attached to the benzothiazole structure were synthesized and showed considerable antitumor activity against various cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Yurttaş et al., 2015).
Carbonic Anhydrase Inhibition
Some congeners structurally related to N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide, a compound sharing functional groups with this compound, have been evaluated as inhibitors of human carbonic anhydrase isoforms. These studies have highlighted the potential of these compounds in treating conditions associated with carbonic anhydrase, such as glaucoma and epilepsy, due to their inhibitory effects (Carta et al., 2017).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to exhibit inhibitory action against hiv-1 reverse transcriptase (rt) .
Mode of Action
Similar compounds have been found to inhibit hiv-1 rt through uncompetitive inhibition . This suggests that 2-(4-(ethylsulfonyl)phenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide might interact with its target in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have been found to affect the replication of hiv-1 by inhibiting the rt enzyme . This suggests that this compound might affect similar pathways, leading to downstream effects such as the inhibition of viral replication.
Result of Action
Similar compounds have been found to inhibit the replication of hiv-1 , suggesting that this compound might have similar effects.
Propiedades
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-3-25(22,23)14-7-5-13(6-8-14)11-17(21)20-18-19-15-9-4-12(2)10-16(15)24-18/h4-10H,3,11H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZMOQNWLSOKDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-Hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2725005.png)


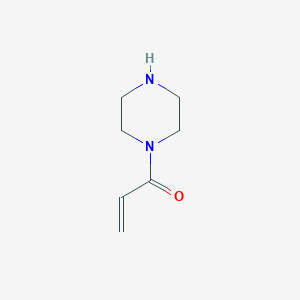
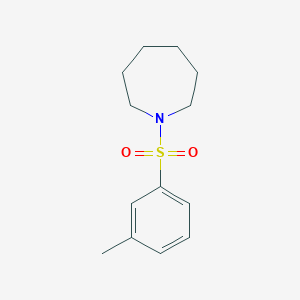

![2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B2725013.png)
![2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2725014.png)

![3-{[(5-Methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride](/img/structure/B2725020.png)
![N5-(3-isopropoxypropyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2725021.png)
